molecular formula C8H3BrCl2N2 B11776269 7-Bromo-4,6-dichlorocinnoline

7-Bromo-4,6-dichlorocinnoline

Cat. No.: B11776269
M. Wt: 277.93 g/mol
InChI Key: HKWZXTLWDMBHSE-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms attached to a cinnoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring . The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 7-Bromo-4,6-dichlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of cinnoline derivatives under controlled conditions. For instance, the bromination of 4,6-dichlorocinnoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

7-Bromo-4,6-dichlorocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of cinnoline derivatives with diverse chemical properties.

Mechanism of Action

The mechanism by which 7-Bromo-4,6-dichlorocinnoline exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, the compound can bind to enzyme active sites or receptor proteins, modulating their activity and influencing cellular processes . The presence of halogen atoms in the cinnoline ring enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target molecules.

Comparison with Similar Compounds

7-Bromo-4,6-dichlorocinnoline can be compared with other halogenated cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

IUPAC Name

7-bromo-4,6-dichlorocinnoline

InChI

InChI=1S/C8H3BrCl2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H

InChI Key

HKWZXTLWDMBHSE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=NC=C2Cl

Origin of Product

United States

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